Cefditoren Exhibits 2- to 128-Fold Superior Potency Over Oral Cephalosporins Against S. pneumoniae
Cefditoren demonstrates significantly higher potency against Streptococcus pneumoniae, including penicillin-non-susceptible strains, compared to a wide range of marketed oral cephalosporins. In a head-to-head evaluation against 312 S. pneumoniae isolates, cefditoren was 4- to 128-fold more active than comparison β-lactams [1]. A large multi-country Asian study confirmed these findings, showing cefditoren MIC90 values for S. pneumoniae were 2- to 32-fold lower than those of other tested cephalosporins [2]. A review of international studies concluded that cefditoren's activity (MIC90 = 0.5 μg/mL) was superior to all marketed oral cephalosporins and at least equal to amoxicillin with or without clavulanate [3].
| Evidence Dimension | In vitro antimicrobial potency (MIC90) |
|---|---|
| Target Compound Data | 0.5 μg/mL (S. pneumoniae) |
| Comparator Or Baseline | Various marketed oral cephalosporins; comparison β-lactams |
| Quantified Difference | 4- to 128-fold more active (fold-difference in MIC); 2- to 32-fold lower MIC90 values; MIC90 superior to all marketed oral cephalosporins |
| Conditions | Broth microdilution against 312 and 1025 clinical isolates of S. pneumoniae per CLSI/NCCLS standards. |
Why This Matters
This superior potency against S. pneumoniae, a leading cause of community-acquired pneumonia, directly translates to a higher probability of achieving PK/PD targets at standard doses, making cefditoren a more reliable selection for research models and therapeutic development involving this pathogen.
- [1] Johnson, D. M., Biedenbach, D. J., Beach, M. L., Pfaller, M. A., & Jones, R. N. (2000). Antimicrobial activity and in vitro susceptibility test development for cefditoren against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species. Diagnostic Microbiology and Infectious Disease, 37(2), 99–105. View Source
- [2] Peck, K. R., et al. (2006). In vitro activity of cefditoren: antimicrobial efficacy against major respiratory pathogens from Asian countries. International Journal of Antimicrobial Agents, 28(1), 14–18. View Source
- [3] Jones, R. N., Pfaller, M. A., Jacobs, M. R., Appelbaum, P. C., & Fuchs, P. C. (2001). Cefditoren in vitro activity and spectrum: a review of international studies using reference methods. Diagnostic Microbiology and Infectious Disease, 41(1-2), 1–14. View Source
